1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine
Overview
Description
ML122 is a compound produced by the bacterium Bacillus velezensis ML122-2, which was isolated from the leaf of Assam tea (Camellia sinensis var. assamica). This compound exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as molds .
Preparation Methods
The preparation of ML122 involves the cultivation of Bacillus velezensis ML122-2 in a suitable growth medium. The cell-free supernatant of the culture is then collected and subjected to purification processes to isolate the antimicrobial compounds.
Chemical Reactions Analysis
ML122 undergoes various chemical reactions, including:
Oxidation: ML122 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert ML122 into reduced forms with different biological activities.
Substitution: ML122 can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ML122 has several scientific research applications, including:
Chemistry: ML122 is used as a model compound to study antimicrobial activity and the synthesis of new antimicrobial agents.
Biology: ML122 is employed in research to understand the mechanisms of antimicrobial resistance and the interaction between antimicrobial compounds and bacterial cells.
Medicine: ML122 has potential therapeutic applications as an antimicrobial agent to treat bacterial infections.
Industry: ML122 is explored for its use in developing antimicrobial coatings and materials to prevent bacterial contamination
Mechanism of Action
The mechanism of action of ML122 involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell lysis. ML122 targets specific molecular pathways in bacteria, inhibiting essential processes such as cell wall synthesis and protein synthesis. This results in the effective killing of bacterial cells .
Comparison with Similar Compounds
ML122 is unique compared to other antimicrobial compounds due to its broad-spectrum activity and its origin from Bacillus velezensis ML122-2. Similar compounds include:
Surfactin: A lipopeptide with strong antimicrobial properties.
Plipastatin: Another lipopeptide with antifungal activity.
Amylocyclicin: A cyclic peptide with antimicrobial activity.
ML122 stands out due to its specific production by Bacillus velezensis ML122-2 and its unique combination of antimicrobial activities .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-15-6-7-17(16(2)14-15)18-10-12-20(13-11-18)23(21,22)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBRWZIGDANJAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332684 | |
Record name | 1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787221 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692762-00-8 | |
Record name | 1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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